molecular formula C9H12N2O2 B2828554 5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid CAS No. 1546741-78-9

5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid

Cat. No.: B2828554
CAS No.: 1546741-78-9
M. Wt: 180.207
InChI Key: PPQOTIUFKVMIMT-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid typically involves the reaction of cyclic β-keto esters with hydrazine hydrate. This reaction leads to the formation of the indazole ring system. The reaction conditions often include refluxing in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-2-3-7-6(4-10-11-7)8(5)9(12)13/h4-5,8H,2-3H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQOTIUFKVMIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1C(=O)O)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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